molecular formula C6H13NO2 B2457042 3-Hydroxy-3-methoxymethylpyrrolidine CAS No. 125032-88-4

3-Hydroxy-3-methoxymethylpyrrolidine

Cat. No. B2457042
CAS RN: 125032-88-4
M. Wt: 131.175
InChI Key: OEVFSNSVYOGISP-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methoxymethylpyrrolidine (HMP) is an organic compound that belongs to the pyrrolidine family. It has a molecular formula of C6H13NO2 and a molecular weight of 131.175 .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including HMP, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used can greatly influence the final product’s properties and potential applications .


Molecular Structure Analysis

HMP has a molecular weight of 131.175g/mol and a molecular formula of C6H13NO2 . It has a complexity of 97.1, a rotatable bond count of 2, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 .


Chemical Reactions Analysis

Pyrrolidine compounds, including HMP, are known for their versatility in chemical reactions . They can participate in various types of reactions, contributing to their wide range of applications in medicinal chemistry .


Physical And Chemical Properties Analysis

HMP is an organic compound with a molecular formula of C6H13NO2 and a molecular weight of 131.175 . Other physical and chemical properties specific to HMP were not found in the search results.

Scientific Research Applications

Future Directions

While specific future directions for HMP were not found in the search results, pyrrolidine compounds, including HMP, have a wide range of applications in medicinal chemistry . Their versatility makes them a promising area for future research and development .

properties

IUPAC Name

3-(methoxymethyl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-9-5-6(8)2-3-7-4-6/h7-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVFSNSVYOGISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCNC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

125032-88-4
Record name 3-(methoxymethyl)pyrrolidin-3-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

10 g (45 mmol) of 1-benzyl-3-hydroxy-3-methoxymethylpyrrolidine are hydrogenated using 3 g of Pd/active carbon (10% Pd) in 200 ml of methanol at 100° C. and 100 bar. The catalyst is filtered off with suction, the filtrate is concentrated and the residue is distilled.
Name
1-benzyl-3-hydroxy-3-methoxymethylpyrrolidine
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 g
Type
catalyst
Reaction Step Three

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